d-Glucofuranurono-6,3-lactone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
d-Glucofuranurono-6,3-lactone can be synthesized from D-glucose through several methods. One common approach involves the oxidation of D-glucose derivatives with a free primary alcoholic group . Oxidizing agents such as potassium permanganate, nitrogen dioxide, halogens, and hydrogen peroxide are used in these reactions . The process typically involves blocking all hydroxyl groups except for the primary alcohol to achieve selective oxidation .
Industrial Production Methods
Industrial production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness . This method includes single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture . Enzyme engineering strategies such as enzyme immobilization, mutation, and high-throughput screening are also employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
d-Glucofuranurono-6,3-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitrogen dioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride is often used for the reduction of this compound derivatives.
Substitution: Various nucleophiles can be used to substitute hydroxyl groups in this compound.
Major Products Formed
The major products formed from these reactions include glucuronides, which are conjugates of this compound with various drugs and toxins . These conjugates are more water-soluble and can be easily excreted from the body .
Scientific Research Applications
d-Glucofuranurono-6,3-lactone has a wide range of applications in scientific research:
Mechanism of Action
d-Glucofuranurono-6,3-lactone exerts its effects through the glucuronidation process, where it conjugates with drugs, toxins, and other xenobiotics to form glucuronides . These glucuronides are more water-soluble and can be easily excreted from the body . The molecular targets involved in this process include various enzymes such as uronolactonase, which converts this compound to L-ascorbic acid .
Comparison with Similar Compounds
Similar Compounds
D-Glucuronic acid: Another derivative of glucose, involved in similar detoxification processes.
L-Glucurone: An isomer of d-Glucofuranurono-6,3-lactone, used in similar applications.
Uniqueness
This compound is unique due to its specific role in the glucuronic acid pathway and its ability to form glucuronides with a wide range of substances . This makes it particularly valuable in detoxification processes and in the synthesis of various chemical compounds .
Properties
Molecular Formula |
C6H8O6 |
---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(3R,3aR,6S,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3-,4-,5?/m1/s1 |
InChI Key |
OGLCQHRZUSEXNB-VGASXLIASA-N |
Isomeric SMILES |
[C@@H]12[C@@H]([C@@H](C(=O)O1)O)OC([C@@H]2O)O |
Canonical SMILES |
C1(C2C(C(C(=O)O2)O)OC1O)O |
Origin of Product |
United States |
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